2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
CAS No.:
Cat. No.: VC15342166
Molecular Formula: C17H19N3O2S
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19N3O2S |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | 2-(5-ethyl-1-benzofuran-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C17H19N3O2S/c1-4-11-5-6-14-13(7-11)12(9-22-14)8-15(21)18-17-20-19-16(23-17)10(2)3/h5-7,9-10H,4,8H2,1-3H3,(H,18,20,21) |
| Standard InChI Key | LDBCMAGJSJPAJR-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=NN=C(S3)C(C)C |
Introduction
2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic molecule characterized by its complex structure, which includes a benzofuran moiety and a thiadiazole derivative. This compound is of interest in medicinal chemistry due to its potential biological activities, which are attributed to the presence of functional groups such as the acetamide and the thiadiazole ring.
Synthesis Methods
The synthesis of 2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multi-step organic reactions. These methods often include the reaction of suitable precursors, such as benzofuran derivatives and thiadiazole intermediates, under controlled conditions to yield the desired product.
Synthesis Steps:
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Preparation of Precursors: Synthesis of benzofuran and thiadiazole derivatives.
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Coupling Reactions: Combination of the benzofuran and thiadiazole components to form the final compound.
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Purification: Use of techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to ensure purity and confirm the structure.
Chemical Reactivity
The chemical reactivity of 2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can be attributed to its functional groups. The acetamide group allows for potential nucleophilic substitutions, while the thiadiazole ring can participate in cycloaddition reactions or act as a ligand in coordination chemistry.
Potential Reactions:
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Nucleophilic Substitutions: Involving the acetamide group.
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Cycloaddition Reactions: Involving the thiadiazole ring.
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Coordination Chemistry: Thiadiazole ring acting as a ligand.
Biological Activities and Potential Applications
Compounds containing both benzofuran and thiadiazole moieties have shown significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activity of 2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is yet to be fully elucidated but could align with these observed activities due to its structural components.
Potential Applications:
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Pharmaceuticals: As lead compounds for developing new drugs targeting cancer or infectious diseases.
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Medicinal Chemistry: Further modifications to enhance efficacy and reduce toxicity.
Research Findings and Future Directions
Research into 2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide continues to reveal its potential in medicinal chemistry and related fields. Further studies are required to elucidate the exact pathways and interactions involved in its biological activities.
Data Table: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Ethylbenzofuran | Benzofuran core | Antimicrobial |
| 1,3,4-Thiadiazole Derivatives | Thiadiazole ring | Anticancer |
| Benzofuran-Sulfanyl Compounds | Sulfanyl group | Antibacterial |
| 2-(5-ethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide | Benzofuran and thiadiazole moieties | Potential antimicrobial, anticancer, and anti-inflammatory activities |
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